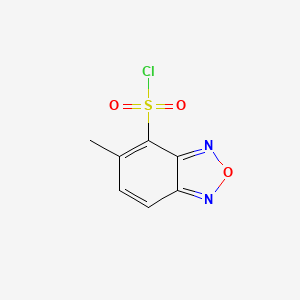
5-Bromo-4-(3-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Bromo-4-(3-methoxyphenyl)pyrimidine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a bromine atom and a methoxyphenyl group in the compound suggests that it could be of interest in various chemical and pharmaceutical applications due to the potential for further functionalization and the biological activity associated with halogenated aromatics and pyrimidines.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization to form the pyrimidine ring. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position can be alkylated to produce different regioisomers, which can then be separated and converted to free phosphonic acids . Although the specific synthesis of "5-Bromo-4-(3-methoxyphenyl)pyrimidine" is not detailed in the provided papers, similar brominated pyrimidine derivatives have been synthesized through reactions with elemental bromine, followed by deprotection steps .
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 5-bromo-2-hydroxy pyrimidine, was investigated using density functional theory (DFT) calculations and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis . These techniques allow for the determination of molecular geometry, vibrational wavenumbers, and electronic properties, which are crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromine atom, which can be substituted in nucleophilic substitution reactions. For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves a nucleophilic substitution reaction . The bromine atom in the pyrimidine ring can also facilitate cross-coupling reactions, as seen in the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine from a 5-bromo derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-4-(3-methoxyphenyl)pyrimidine" can be inferred from related compounds. Brominated pyrimidines generally have significant antiviral and antiretroviral activities, as seen in the inhibition of retrovirus replication in cell culture by 5-substituted 2,4-diaminopyrimidine derivatives . The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule, which can be relevant for its reactivity and potential use in electronic applications . Additionally, the presence of a bromine atom can enhance the density and polarizability, affecting the compound's solubility and interaction with biological targets.
Aplicaciones Científicas De Investigación
Antiviral Activity
5-Bromo-4-(3-methoxyphenyl)pyrimidine, when incorporated into specific pyrimidine derivatives, has shown potential in inhibiting retrovirus replication in cell culture. A study found that these compounds had pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives
The compound has been utilized in the synthesis of various pyrimidine derivatives with potential biological activities. For example, disubstituted-5-cyano-4-hydroxypyrimidines were prepared from ethyl-β-(3-bromo-4-methoxyphenyl)-α-cyanoacrylate, showing antimicrobial and inhibitory activities against breast carcinoma cells (El-Moneim, 2014).
Synthesis of Biheterocycles
5-Bromo-4-(3-methoxyphenyl)pyrimidine has been used as a precursor in the synthesis of biheterocycles, such as (1,2,3-triazol-1-yl)methyl-pyrimidines, showcasing its versatility in organic synthesis and potential for creating compounds with varied biological activities (Aquino et al., 2017).
Antitumor Agent
In a noteworthy application, a derivative of 5-Bromo-4-(3-methoxyphenyl)pyrimidine, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, was identified as a potential antitumor agent. This compound demonstrated selective growth inhibition on MCF-7 cell line, indicating its promise as a therapeutic drug against cancer cell proliferation (Murali et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-(3-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIIAQQLKMFFSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650014 |
Source


|
| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
CAS RN |
941294-40-2 |
Source


|
| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)
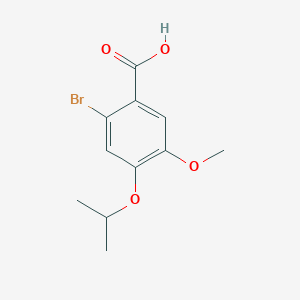
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)
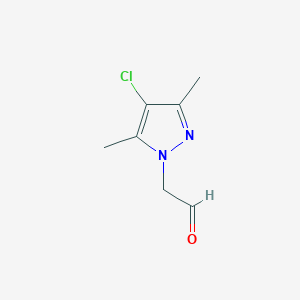
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)
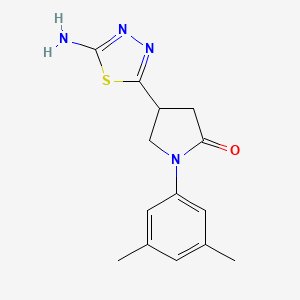
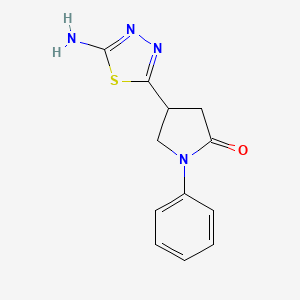
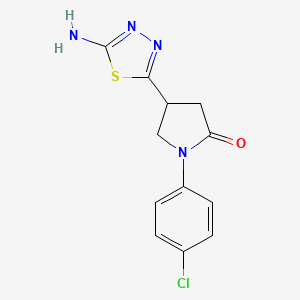
![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)
